3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
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Overview
Description
3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a pyrido[2,3-b][1,4]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethylpyridine with formaldehyde and an appropriate amine, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems can help in maintaining consistent reaction parameters, thereby improving the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, reduced oxazine compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester
- Terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester
Uniqueness
3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to its specific structural features, such as the presence of the hydroxymethyl group and the pyrido[2,3-b][1,4]oxazine core. These features confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C10H12N2O3/c1-2-8-9(14)12-7-3-6(5-13)4-11-10(7)15-8/h3-4,8,13H,2,5H2,1H3,(H,12,14) |
InChI Key |
MZQXUXKUBVEDJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)N=CC(=C2)CO |
Origin of Product |
United States |
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